what is the mechanism of action of Allylescaline hydrochloride
what is the mechanism of action of Allylescaline hydrochloride
An In-depth Technical Guide on the Mechanism of Action of Allylescaline (B1520581) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylescaline hydrochloride (AL-HCl), chemically known as 4-allyloxy-3,5-dimethoxyphenethylamine, is a psychedelic substance belonging to the phenethylamine (B48288) class.[1][2] A structural analog of mescaline, it was first synthesized by Otakar Leminger in 1972 and later documented by Alexander Shulgin.[1][3] Allylescaline is reported to be approximately ten times more potent than mescaline by weight, with a typical oral dose ranging from 20 to 35 mg and a duration of action of 8 to 12 hours.[1][4] This document provides a detailed technical overview of its mechanism of action, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Serotonergic System Modulation
The primary psychoactive effects of allylescaline are mediated through its interaction with the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor system.[3] Like other classic psychedelics, its principal target is the 5-HT₂A receptor, where it functions as a partial agonist.[2][3] Activation of this receptor is considered necessary for inducing the characteristic alterations in perception, cognition, and mood associated with psychedelic experiences.[3][5]
Allylescaline also exhibits a broader binding profile, interacting with other serotonin receptor subtypes, including 5-HT₂B and 5-HT₂C.[1] This complex interaction with multiple serotonergic receptors likely contributes to its unique pharmacological profile.[3] In contrast, its affinity for non-serotonergic targets, such as adrenergic and dopaminergic receptors, is comparatively weak, indicating that its primary effects are driven through serotonergic pathways.[3][6]
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological data for allylescaline at key monoamine receptors. The data is primarily derived from studies using transfected cell lines expressing human receptors.
| Target Receptor | Parameter | Value | Description |
| 5-HT₂A | Kᵢ (nM) | 150 - 12,000 (Range for scalines) | Binding Affinity: Indicates the concentration required to occupy 50% of receptors. Lower values denote higher affinity.[6][7] |
| EC₅₀ (nM) | Data not specified | Functional Potency: Concentration for 50% of maximal response. | |
| Efficacy (max %) | > 85% (Likely full agonist) | Intrinsic Activity: Maximum response relative to an endogenous ligand.[6] | |
| 5-HT₂B | EC₅₀ (nM) | Data not specified | Functional Potency. |
| Efficacy (max %) | Data not specified | Intrinsic Activity. | |
| 5-HT₂C | Kᵢ (nM) | Data not specified | Binding Affinity. |
| 5-HT₁A | Kᵢ (µM) | > 1.6 - 6.7 (Range for some scalines) | Binding Affinity: Allylescaline's affinity is likely in this low range.[6] |
| Dopamine D₂ | Kᵢ | Weak affinity | Binding Affinity.[1] |
Note: Specific quantitative values for allylescaline's Kᵢ and EC₅₀ are not consistently detailed in the provided search results, but ranges for the "scaline" class of compounds are available from comprehensive studies.[6][7]
Signaling Pathways
The activation of the 5-HT₂A receptor by allylescaline initiates a cascade of intracellular signaling events. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq protein subunit.[5][6]
-
Gαq Pathway Activation : Upon agonist binding, the 5-HT₂A receptor activates the Gαq protein.
-
Phospholipase C (PLC) Stimulation : The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[3][6]
-
Second Messenger Production : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[6]
-
Downstream Effects :
These events lead to a wide range of downstream cellular responses that are thought to underlie the acute psychedelic effects and potentially contribute to observed therapeutic outcomes like increased neuroplasticity.[8] Recent research suggests that the psychedelic potential of 5-HT₂A agonists is predicted by their efficacy in recruiting the Gq signaling pathway, while engagement with β-arrestin2 may not be essential for these effects.[9][10]
Experimental Protocols
The characterization of allylescaline's pharmacology relies on established in vitro assays. The methodologies described below are typical for determining receptor binding affinity and functional potency.
Radioligand Binding Assays (for Kᵢ Determination)
This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation : Human Embryonic Kidney (HEK) 293 cells are cultured. These cells are transfected to express a high density of the target human receptor (e.g., 5-HT₂A). Confluent cells are harvested, and cell membranes are prepared through homogenization and centrifugation.
-
Assay Incubation : The cell membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound (allylescaline).
-
Separation : After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis : The data are analyzed using non-linear regression. The IC₅₀ value (the concentration of allylescaline that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Functional Activity Assays (for EC₅₀ and Efficacy)
Functional assays measure the biological response resulting from a compound binding to and activating its receptor target. For Gαq-coupled receptors like 5-HT₂A, this is often done by measuring the release of intracellular calcium.
Methodology:
-
Cell Culture : HEK 293 cells expressing the human 5-HT₂A receptor are seeded in 96-well plates.[6]
-
Dye Loading : The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.
-
Compound Addition : Varying concentrations of allylescaline are added to the wells.
-
Signal Detection : The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument measures the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium triggered by receptor activation.
-
Data Analysis : The peak fluorescence response at each concentration of allylescaline is measured. A dose-response curve is generated by plotting the response against the logarithm of the agonist concentration. The EC₅₀ (potency) and Eₘₐₓ (maximum efficacy, relative to a reference full agonist like serotonin) are determined from this curve using non-linear regression.
Conclusion
The mechanism of action of allylescaline hydrochloride is centered on its function as a potent partial agonist at serotonin 5-HT₂A receptors. This interaction initiates a Gαq-mediated signaling cascade, leading to the production of IP₃ and DAG and a subsequent increase in intracellular calcium. While it also interacts with other 5-HT₂ receptor subtypes, its primary psychedelic effects are attributed to 5-HT₂A activation. The precise quantification of its binding and functional parameters, determined through standardized in vitro assays, is crucial for understanding its pharmacological profile and its relationship to other psychedelic compounds. Further research is needed to fully elucidate the specific contributions of downstream signaling pathways and the role of functional selectivity in its overall effects.
References
- 1. Allylescaline - Wikipedia [en.wikipedia.org]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. Buy Allylescaline | 39201-75-7 [smolecule.com]
- 4. Allylescaline - Wikiwand [wikiwand.com]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Psychedelics promote neuroplasticity through the activation of intracellular 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
